(S)-dihydrolipoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

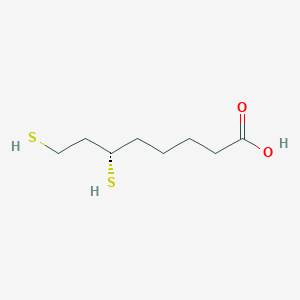

(S)-dihydrolipoic acid is the (S)-enantiomer of dihydrolipoic acid. It is an enantiomer of a (R)-dihydrolipoic acid.

Aplicaciones Científicas De Investigación

Antioxidant Properties

(S)-Dihydrolipoic acid is recognized for its ability to scavenge free radicals and regenerate other antioxidants, such as vitamins C and E. Its unique structure allows it to function in both aqueous and lipid environments, making it a versatile antioxidant.

Key Findings:

- Free Radical Scavenging : Studies have demonstrated that this compound effectively scavenges peroxyl radicals and enhances the antioxidant potency of other antioxidants, promoting a synergistic effect in oxidative stress scenarios .

- Metal Chelation : It exhibits significant secondary antioxidant activity by chelating transition metals, thereby preventing oxidative damage .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Study: Lipopolysaccharide-Induced Sickness Behavior

A study involving rats showed that treatment with this compound reduced markers of inflammation and oxidative stress in a model of sickness behavior induced by lipopolysaccharides. The treatment led to increased expression of protective proteins such as Nrf2 and HO-1 while decreasing pro-inflammatory cytokines like IL-1β .

Cancer Prevention

This compound has been investigated for its potential role in cancer prevention, particularly regarding skin tumors.

Key Findings:

- Tumor Incidence Reduction : In animal models, this compound significantly decreased tumor incidence and multiplicity induced by chemical carcinogens such as dimethylbenzanthracene .

- Mechanisms of Action : The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in tumor promotion .

Neurological Applications

The neuroprotective effects of this compound have been explored in various neurological disorders.

Case Study: Neuroinflammation

In models of neuroinflammation, this compound demonstrated the ability to modulate signaling pathways associated with oxidative stress and inflammation, suggesting potential therapeutic benefits for conditions like depression and neurodegenerative diseases .

Metabolic Disorders

This compound has shown promise in enhancing glucose metabolism and reducing complications associated with diabetes.

Key Findings:

- Glucose Utilization : Research indicates that it may promote glucose uptake independent of insulin pathways, which could be beneficial for diabetic patients .

- Diabetic Complications : Studies suggest that supplementation with this compound can ameliorate diabetic neuropathy and cataract formation through its antioxidant effects .

Summary Table of Applications

Análisis De Reacciones Químicas

Antioxidant Activity

DHLA, including its (S)-enantiomer, exhibits free radical scavenging activity in both nonpolar and aqueous solutions . It scavenges reactive radicals via a hydrogen transfer mechanism . In aqueous environments, DHLA deprotonates, enhancing its activity . The reaction rate constant of DHLA in water with a hydroperoxyl radical (HOO- ) is close to the diffusion limit due to strong hydrogen-bonding interactions in the transition state, involving the carboxylate moiety .

Reduction of Disulfide Bonds

DHLA can quantitatively reduce disulfide bonds in proteins . Insolubilized DHLA has been proposed for the quantitative reduction of disulfide bonds .

Reactions with Iron Complexes

Theoretical studies have explored the interactions of lipoic acid (LA) and DHLA with iron (Fe) complexes . Under physiological conditions (pH 7.40), LA and DHLA are mostly deprotonated and can coordinate through carbonyl oxygen atoms or sulfur atoms .

Stability of Iron Complexes with DHLA Derivatives

| Complex | ΔG (kcal/mol) | K | log K |

|---|---|---|---|

| S1-deprotonated DHLA2− | |||

| Fe3+-DHLA2− (CO, S1 cis) | -30.6 | 2.69 × 1022 | 22.43 |

| Fe3+-DHLA2− (CO) | -28.1 | 4.41 × 1020 | 20.64 |

| Fe3+-DHLA2− (COO) | -25.4 | 4.60 × 1018 | 18.66 |

| Fe3+-DHLA2− (S1) | -21.9 | 1.13 × 1016 | 16.05 |

| S2-deprotonated DHLA2− | |||

| Fe3+-DHLA2− (CO, S2 cis) | -37.3 | 2.38 × 1027 | 27.38 |

| Fe3+-DHLA2− (COO, S2) | -31.1 | 6.13 × 1022 | 22.79 |

| Fe3+-DHLA2− (S2) | -24.5 | 1.01 × 1018 | 18.00 |

| Fe3+-DHLA2− (CO) | -24.5 | 9.56 × 1017 | 17.98 |

| Fe3+-DHLA2− (COO) | -23.5 | 1.66 × 1017 | 17.22 |

Coordinating atoms in the organic ligand are shown in parentheses for each complex.

The table shows that the most stable Fe(III) complexes involve S2-deprotonated DHLA2−, specifically Fe3+-DHLA2− (CO, S2 cis) and Fe3+-DHLA2− (COO, S2) .

Preparation of Dihydrolipoic Acid

A process for preparing dihydrolipoic acid involves reacting a compound with sodium sulfide and sulfur in methanol . This process can be used to prepare R-lipoic acid or S-lipoic acid through oxidation of the corresponding R- or S-dihydrolipoic acid .

(a) Reaction Scheme for Dihydrolipoic Acid Preparation

MS R MS+Na2S+S→Dihydrolipoic Acid

Where MS is SO2—R′ and R and R′ independently are C1–C6-alkyl, C3–C8-cycloalkyl, C3–C8-cycloalkylalkyl, aryl, or aralkyl .

This method yields higher purity and can be simplified and made more cost-effective by using methanol as a solvent . A reaction temperature between room temperature and 70° C is suitable, with a preferred temperature between 35 and 45° C . Acidifying the batch (e.g., pH < 2) after preparing the dihydrolipoic acid and extracting with an organic solvent yields a high amount of dihydrolipoic acid .

Propiedades

Número CAS |

98441-85-1 |

|---|---|

Fórmula molecular |

C8H16O2S2 |

Peso molecular |

208.3 g/mol |

Nombre IUPAC |

(6S)-6,8-bis(sulfanyl)octanoic acid |

InChI |

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m0/s1 |

Clave InChI |

IZFHEQBZOYJLPK-ZETCQYMHSA-N |

SMILES |

C(CCC(=O)O)CC(CCS)S |

SMILES isomérico |

C(CCC(=O)O)C[C@@H](CCS)S |

SMILES canónico |

C(CCC(=O)O)CC(CCS)S |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.